molecular formula C9H15NO3 B2865532 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one CAS No. 2137484-34-3

1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

Cat. No. B2865532
M. Wt: 185.223
InChI Key: NHPOMTWCGNHIIQ-UHFFFAOYSA-N
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Description

“1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one” is a chemical compound with the CAS Number: 2137484-34-3 . It has a molecular weight of 185.22 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

“1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Marine Natural Products and Psammaplysins

Marine natural products, particularly psammaplysins, have been studied for their unique structural backbone similar to 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one. Psammaplysins, derived mostly from sponges, exhibit significant biological properties like growth inhibition, antimalarial, antifouling, protein tyrosine phosphatase inhibition, antiviral, immunosuppressive, and antioxidant effects (Youssef & Shaala, 2022).

Synthesis Techniques

The Prins cascade process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the adaptability of such structures in chemical synthesis (Reddy et al., 2014).

Structural and Spectral Characterization

Research into the synthesis, spectral characterization, and in vitro antibacterial evaluation of triaza and dioxa aza spiro derivatives, including structures similar to 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, has been conducted. These compounds have shown promising antibacterial activity against various bacterial species (Natarajan et al., 2021).

Radioligand Development

1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one derivatives have been explored as potential radioligands for sigma-1 receptors, showing high initial brain uptake in mice and suggesting their use in brain imaging agents (Tian et al., 2020).

Growth-Regulating Activity

Compounds with structures akin to 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one have been synthesized and shown to exhibit growth-regulating activity (Sharifkanov et al., 2001).

Environmental Applications

Calix[4]arene-based polymers, including 1,4-dioxa-8-azaspiro-[4.5]decanyl derivatives, have been used for the removal of carcinogenic azo dyes and aromatic amines from water, demonstrating high removal efficiency (Akceylan et al., 2009).

Antitumor Activity

Research into the synthesis and antitumor activity of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, closely related to 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, has shown potential against various human cancer cell lines (Yang et al., 2019).

Safety And Hazards

Based on the available data, “1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

1,4-dioxa-10-azaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8-1-2-9(3-4-10-8)7-12-5-6-13-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPOMTWCGNHIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1=O)COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

CAS RN

2137484-34-3
Record name 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
AV Bondarenko, AA Tolmachev, BV Vashchenko… - …, 2018 - thieme-connect.com
An approach to the preparation of 2-mono-, 2,2- and 2,3-disubstituted 1,4-dioxane derivatives is described. The reaction sequence commences from readily available epoxides, in most …
Number of citations: 6 www.thieme-connect.com

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